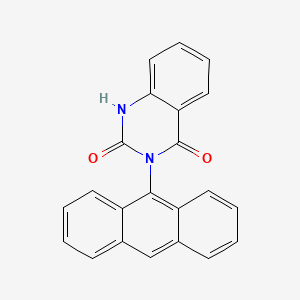![molecular formula C22H19N5O4 B10773599 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl- CAS No. 1192216-03-7](/img/structure/B10773599.png)
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID19788238C66 involves multiple steps, including the selection of appropriate starting materials and reagents. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include carbonization followed by sulfonation, which is used to prepare carbon-based solid acids .
Industrial Production Methods: Industrial production of PMID19788238C66 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as hydrothermal treatment, template methods, and acidification using agents like phosphoric acid and nitric acid .
Chemical Reactions Analysis
Types of Reactions: PMID19788238C66 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: PMID19788238C66 is used as a catalyst in various chemical reactions, including esterification, hydrolysis, and alkylation . Its unique properties make it suitable for enhancing reaction rates and selectivity.
Biology: In biological research, PMID19788238C66 is investigated for its potential as a therapeutic agent. It is studied for its interactions with biological targets and its effects on cellular pathways .
Medicine: The compound is explored as a drug candidate for treating various diseases. Its potential therapeutic effects are evaluated through preclinical and clinical studies .
Industry: PMID19788238C66 finds applications in industrial processes, such as the production of specialty chemicals and materials. Its role as a catalyst and its stability under different conditions make it valuable for industrial applications .
Mechanism of Action
The mechanism of action of PMID19788238C66 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways . This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
- GTPL8141
- ZINC45245466
- NSC752203
- BDBM50299218
Comparison: PMID19788238C66 is unique in its structure and properties compared to similar compounds. While other compounds may share some functional groups or structural motifs, PMID19788238C66’s specific arrangement of atoms and its resulting chemical behavior set it apart. Its effectiveness as a catalyst and its potential therapeutic applications highlight its uniqueness .
Properties
CAS No. |
1192216-03-7 |
|---|---|
Molecular Formula |
C22H19N5O4 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
7-(5-hydroxy-2-methylphenyl)-6-(2-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19N5O4/c1-12-8-9-13(28)10-14(12)16-11-26-18-19(25(2)22(30)24-20(18)29)23-21(26)27(16)15-6-4-5-7-17(15)31-3/h4-11,28H,1-3H3,(H,24,29,30) |
InChI Key |
JTWMOWRMSZZHDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C2=CN3C4=C(N=C3N2C5=CC=CC=C5OC)N(C(=O)NC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773516.png)
![[2-Methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid](/img/structure/B10773519.png)
![(3S)-4-{[(E)-2-[1-(4-fluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]ethenyl](hydroxy)phosphoryl}-3-hydroxybutanoic acid](/img/structure/B10773521.png)
![(3R)-6-[2-(4-fluorophenyl)-4,6-di(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10773522.png)
![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)
![[125I]resiniferatoxin](/img/structure/B10773537.png)
![N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B10773546.png)
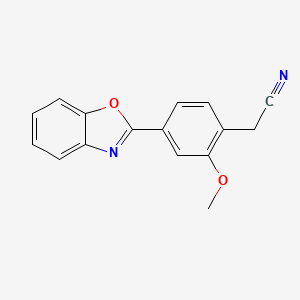
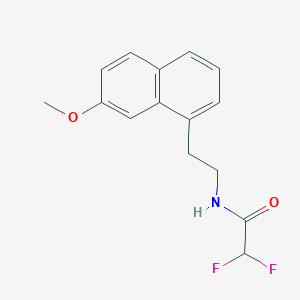
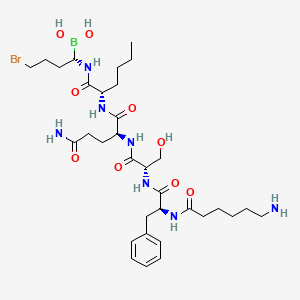
![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)
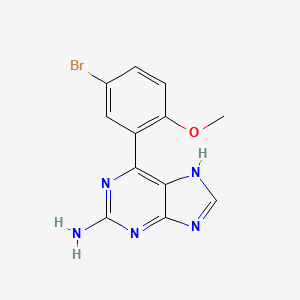
![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)
